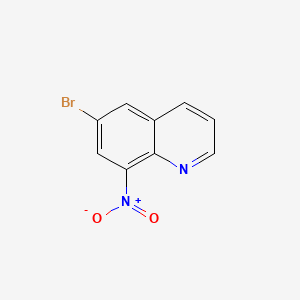

6-Bromo-8-nitroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal and Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of many biologically active molecules. nih.govnih.govresearchgate.net Its versatile structure allows for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry. nih.gov This means that the quinoline core is a recurring motif in numerous compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiparasitic properties. nih.govnih.govorientjchem.org The ability to functionalize the quinoline ring at various positions enables chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting derivatives, leading to the development of new therapeutic agents. orientjchem.orgfrontiersin.org

Overview of Halogenated and Nitrated Quinoline Derivatives in Academia

The introduction of halogen atoms and nitro groups to the quinoline scaffold significantly influences its electronic properties and biological activity. Halogenated quinolines, for instance, have been shown to possess enhanced antibacterial and anticancer activities. orientjchem.orgnih.gov The presence of a halogen can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. orientjchem.org

Nitrated quinoline derivatives are also a focal point of extensive research. The nitro group is a strong electron-withdrawing group that can activate the quinoline ring for certain chemical reactions and can be a precursor for the synthesis of other important functional groups, such as amines. semanticscholar.orgresearchgate.net Recent studies have explored novel quinoline nitrate (B79036) derivatives for their potential anticancer activity, with some compounds showing promising results in preclinical studies. nih.govzenodo.org The strategic placement of both a halogen and a nitro group, as seen in 6-Bromo-8-nitroquinoline, presents a unique chemical entity with potential for diverse applications.

Historical Context and Evolution of Research on Polyfunctionalized Quinolines

The journey of quinoline research began in the 19th century with its initial isolation from coal tar. numberanalytics.com Early synthetic methods, such as the Skraup synthesis developed in 1880, laid the groundwork for the preparation of various quinoline derivatives. numberanalytics.comresearchgate.net Over the decades, the synthetic methodologies have evolved significantly, moving from classical named reactions to more modern, efficient, and environmentally friendly techniques. rsc.org This evolution has been driven by the continuous need for new drugs and functional materials.

The development of methods for creating polyfunctionalized quinolines—molecules with multiple substituents—has been a particularly active area of research. acs.orgnih.gov These efforts have enabled the synthesis of highly tailored molecules with specific biological targets. The study of compounds like this compound is a direct result of this progress, representing the convergence of historical knowledge and contemporary synthetic innovation. Research into such complex quinolines continues to expand, fueled by the promise of discovering novel compounds with enhanced therapeutic potential. rsc.orgresearchgate.net

Chemical and Physical Properties of this compound

The compound this compound is a solid, typically appearing as a yellow powder. cymitquimica.comlookchem.com Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H5BrN2O2 | cymitquimica.comnih.govcalpaclab.com |

| Molecular Weight | 253.05 g/mol | nih.govcalpaclab.com |

| Physical Form | Solid | cymitquimica.comsigmaaldrich.com |

| Boiling Point | 365.8°C at 760 mmHg | sigmaaldrich.com |

| CAS Number | 68527-67-3 | nih.gov |

Synthesis and Reactions of this compound

The synthesis of this compound can be achieved through the nitration of 6-bromoquinoline (B19933). One documented method involves heating 6-bromoquinoline with nitric acid to produce this compound. chemicalbook.com This resulting compound can serve as a starting material for further chemical transformations. For example, it can be reduced to form 6-bromo-8-aminoquinoline. A specific protocol for this reduction involves treating this compound with iron metal in a mixture of ethanol, acetic acid, and water, followed by heating at reflux. chemicalbook.com

Research Applications of this compound

In contemporary chemical research, this compound is utilized as a valuable building block and intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a bromo and a nitro group, allows for a variety of chemical modifications.

One notable application is in the synthesis of photolabile "caging" groups for carboxylic acids. researchgate.net In this context, a derivative, the 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore, was identified as a promising candidate due to its favorable photolysis properties. researchgate.net Furthermore, research has shown that related compounds, such as 6-bromo-5-nitroquinoline (B1267105), exhibit significant antiproliferative, cytotoxic, and apoptotic effects on various cancer cell lines, highlighting the potential of bromo-nitroquinoline scaffolds in medicinal chemistry. semanticscholar.orgresearchgate.netnih.gov The strategic placement of the bromo and nitro groups on the quinoline ring is crucial for these biological activities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-11-9(6)8(5-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZBVIZZQFJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071610 | |

| Record name | 6-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68527-67-3 | |

| Record name | 6-Bromo-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-bromo-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-bromo-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 6 Bromo 8 Nitroquinoline and Its Analogs

Direct Synthesis of 6-Bromo-8-nitroquinoline

The direct introduction of substituents onto a pre-formed quinoline (B57606) ring is a common and effective strategy for the synthesis of compounds like this compound.

Nitration of 6-Bromoquinoline (B19933)

A primary method for the synthesis of this compound is the direct nitration of 6-bromoquinoline. This electrophilic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgevitachem.com The reaction conditions, particularly temperature, must be carefully controlled to ensure the selective introduction of the nitro group at the C-8 position.

In a typical procedure, 6-bromoquinoline is dissolved in concentrated sulfuric acid and cooled. semanticscholar.org A pre-cooled mixture of nitric acid and sulfuric acid is then added dropwise, maintaining a low temperature to manage the exothermic nature of the reaction and to control regioselectivity. semanticscholar.org The strong activating effect of the quinoline nitrogen, protonated under these acidic conditions, along with the directing effects of the bromine atom, influences the position of nitration.

A study by Çakmak, O., et al. (2018) provides a detailed procedure where 6-bromoquinoline is dissolved in sulfuric acid and cooled to -5°C. A mixture of sulfuric acid and nitric acid is then added dropwise over an hour, ensuring the temperature does not exceed 0°C. semanticscholar.org

| Reactant | Reagents | Conditions | Product | Reference |

| 6-Bromoquinoline | H2SO4, HNO3 | -5 to 0 °C | This compound | semanticscholar.org |

Synthesis from Substituted Anilines (e.g., 4-bromo-2-nitroaniline) via Cyclization Reactions

An alternative and widely used approach for the synthesis of the quinoline ring system is the Skraup synthesis, which can be adapted to produce this compound. This method involves the reaction of a substituted aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.comwikipedia.org To synthesize 8-bromo-6-nitroquinoline, 4-bromo-2-nitroaniline (B116644) can be reacted with glycerol. evitachem.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. numberanalytics.compharmaguideline.com

While the direct nitration of 6-bromoquinoline yields this compound, the Skraup synthesis starting from 4-bromo-2-nitroaniline would result in the isomeric 8-bromo-6-nitroquinoline. evitachem.com To obtain this compound using a cyclization approach, one would need to start with an appropriately substituted aniline precursor.

Activation and Nitration of 6-Bromoquinoline-1-oxide

The regioselectivity of nitration can be further controlled by activating the quinoline ring through N-oxidation. The formation of 6-bromoquinoline-1-oxide alters the electronic distribution of the quinoline system, directing nitration to different positions. semanticscholar.orgresearchgate.net

The synthesis of 6-bromoquinoline-1-oxide can be achieved by treating 6-bromoquinoline with an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgresearchgate.net Subsequent nitration of 6-bromoquinoline-1-oxide can lead to a mixture of products, including 6-bromo-5-nitroquinoline-1-oxide and 6-bromo-4-nitroquinoline-1-oxide. semanticscholar.orgresearchgate.net The formation of this compound via this route is not the primary pathway, as N-oxidation tends to direct nitration towards the C-4 and C-5 positions. semanticscholar.org

General Approaches for Quinoline Ring System Construction Relevant to Derivatives

Beyond the direct synthesis of this compound, several classic named reactions provide versatile methods for constructing the fundamental quinoline scaffold, which can then be further functionalized.

Skraup Synthesis and Doebner-Miller Reaction

The Skraup synthesis is a fundamental method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The reaction is known to be vigorous but can be moderated by the addition of ferrous sulfate. wikipedia.org This method is highly versatile for producing a wide range of substituted quinolines by starting with appropriately substituted anilines. pharmaguideline.com

The Doebner-Miller reaction is a modification of the Skraup synthesis and is considered a more general method for synthesizing quinoline derivatives. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. iipseries.orgslideshare.netukzn.ac.za This reaction allows for the synthesis of 2,4-disubstituted quinoline derivatives. iipseries.org The α,β-unsaturated carbonyl compound can even be generated in situ from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org

| Reaction | Key Reactants | Catalyst | Typical Product | References |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H2SO4 | Quinoline | wikipedia.orgiipseries.org |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid (Brønsted or Lewis) | Substituted Quinoline | iipseries.orgwikipedia.orgukzn.ac.za |

Combes Synthesis and Povarov Reaction

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com The reaction proceeds by forming a Schiff base intermediate, which then undergoes an intramolecular cyclization and dehydration. wikipedia.org The regioselectivity of the final product can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

The Povarov reaction is a [4+2] cycloaddition reaction that offers a powerful and convergent method for synthesizing complex tetrahydroquinolines, which can subsequently be oxidized to quinolines. beilstein-journals.orgbibliotekanauki.pl This multicomponent reaction involves the interaction of an aniline, an aldehyde, and an activated alkene under acidic catalysis. beilstein-journals.org The use of various oxidizing agents, such as manganese dioxide, allows for the efficient conversion of the resulting tetrahydroquinolines to the corresponding quinoline derivatives. beilstein-journals.org The Povarov reaction is particularly valuable for creating polysubstituted quinolines that may be difficult to access through other methods. beilstein-journals.orgrsc.orgrsc.org

| Reaction | Key Reactants | Catalyst | Intermediate/Product | References |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H2SO4) | 2,4-Disubstituted Quinoline | wikipedia.orgwikiwand.com |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Acid | Tetrahydroquinoline | beilstein-journals.orgbibliotekanauki.pl |

Knorr Synthesis

The Knorr quinoline synthesis, established in 1886, is a fundamental reaction in organic chemistry for the preparation of 2-hydroxyquinolines. mdpi.com The process involves the cyclization of β-ketoanilides under strong acidic conditions, typically using concentrated sulfuric acid. mdpi.com While not a direct route to this compound itself, the Knorr synthesis is a powerful tool for constructing the core quinoline structure found in its analogs.

The synthesis begins with the condensation of an aniline with a β-ketoester to form a β-ketoanilide. For instance, 4-bromoaniline (B143363) can be reacted with ethyl acetoacetate (B1235776) to produce the corresponding anilide. organic-chemistry.orgresearchgate.net Subsequent treatment with a dehydrating agent like sulfuric acid induces an intramolecular electrophilic substitution, leading to the cyclized 2-hydroxyquinoline (B72897) (or its quinolin-2(1H)-one tautomer). organic-chemistry.orgresearchgate.net Research has focused on optimizing reaction conditions to favor the formation of the anilide over potential side products like crotonates. organic-chemistry.orgresearchgate.net The use of tert-butyl acetoacetate has been shown to improve yields by avoiding reaction inhibition from the alcohol byproduct. researchgate.net This methodology provides access to precursors that can be further functionalized, for example, through nitration and halogenation, to yield complex quinoline derivatives.

Strategic Derivatization from this compound Core

The this compound scaffold is primed for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The electron-withdrawing nitro group at the C-8 position significantly influences the reactivity of the quinoline system, particularly enhancing the susceptibility of the bromine-bearing C-6 position to substitution.

Nucleophilic Aromatic Substitution (SNAr) for Introduction of Heteroatomic Moieties (e.g., morpholinyl, piperazinyl)

Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the this compound core. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a leaving group on the aromatic ring. scielo.br In the case of bromo-nitro-quinolines, the nitro group activates the adjacent bromine atom for nucleophilic attack. thalesnano.com

A convenient method for synthesizing morpholinyl and piperazinyl quinolines involves the SNAr reaction on a nitrated bromoquinoline derivative. thalesnano.comlibretexts.org For example, in a closely related analog, 6-bromo-5-nitroquinoline (B1267105), the bromine at the C-6 position is readily displaced by nucleophiles like morpholine (B109124) and piperazine. These reactions are often carried out using microwave assistance to achieve high yields in short reaction times. thalesnano.com The introduction of the nitro group is crucial, as it renders the benzene (B151609) ring of the quinoline electron-deficient, thereby facilitating the substitution of the bromine atom. thalesnano.comlibretexts.org This strategy has also been successfully applied to 3,6,8-tribromo-5-nitroquinoline, where the bromine atoms at both the C-6 and C-8 positions were selectively replaced by morpholine and piperazine. wikipedia.org

Table 1: SNAr Reactions on Bromo-Nitro-Quinolines

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Morpholinyl-5-nitroquinoline | 98% | thalesnano.com |

| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Piperazinyl-5-nitroquinoline | 87% | thalesnano.com |

| 3,6,8-Tribromo-5-nitroquinoline | Morpholine | Heating | 3-Bromo-5-nitro-6,8-dimorpholinylquinoline | 82% | wikipedia.org |

| 3,6,8-Tribromo-5-nitroquinoline | Piperazine | Heating | 3-Bromo-5-nitro-6,8-dipiperazinylquinoline | 72% | wikipedia.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful approach to derivatize the this compound core.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is highly effective for creating C-C bonds. scispace.comuni-muenchen.de This reaction has been successfully applied to various bromoquinoline derivatives. researchgate.net For instance, dichlorobis(triphenylphosphine)palladium(II) can catalyze the coupling of brominated quinolines with substituted phenylboronic acids to produce aryl-substituted quinolines in high yields. researchgate.net The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-6 position of the quinoline ring. researchgate.netnih.gov

The Buchwald-Hartwig amination provides a robust method for the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. beilstein-journals.org This reaction is particularly useful for introducing primary and secondary amines, as well as other nitrogen-containing heterocycles, onto the quinoline scaffold. A key application involves the selective amination of an aryl bromide in the presence of other reactive sites, such as a heteroaryl chloride. For example, the C-6 bromine of 6-bromo-2-chloroquinoline (B23617) can be selectively coupled with various cyclic amines. Subsequent amination at the C-2 position can then be achieved using reagents like lithium bis(trimethylsilyl)amide as an ammonia (B1221849) equivalent.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental for introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science. The this compound scaffold can be effectively coupled with various alkynes using Sonogashira conditions to yield 6-alkynyl-8-nitroquinoline derivatives. Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have shown that the reaction exhibits high regioselectivity, with the alkyne preferentially adding to the site of the more reactive halide (iodide over bromide).

Table 2: Cross-Coupling Reactions on Bromoquinoline Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-1,2,3,4-tetrahydroquinoline (B1275206) | Phenylboronic acids | Pd(PPh₃)₂Cl₂ | 6-Aryl-tetrahydroquinolines | researchgate.net |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Cyclic amines | Palladium catalyst | 6-(Heterocyclic)amino-2-chloroquinolines | |

| Sonogashira | This compound | Terminal alkynes | Palladium/Copper catalyst | 6-Alkynyl-8-nitroquinolines | |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 4-Phenylethynyl-2-bromo-quinoline |

Reductions of the Nitro Group to Amino Functionality

The reduction of the nitro group at the C-8 position to an amino group is a crucial transformation, as the resulting 8-aminoquinoline (B160924) moiety is a key structural feature in many biologically active compounds. This conversion is a widely used and powerful method for introducing an amino group into an aromatic system.

A highly efficient and common method for the reduction of this compound involves the use of iron powder in a mixture of ethanol, acetic acid, and water under reflux conditions. This procedure affords 6-bromo-8-aminoquinoline in excellent yields, with one reported synthesis achieving a 91% yield. Other established methods for reducing nitroarenes can also be employed, including catalytic transfer hydrogenation with reagents like hydrazine (B178648) monohydrate in the presence of palladium on carbon (Pd/C), or using reducing agents such as tin(II) chloride. The choice of reducing agent can be tailored to be compatible with other functional groups present in the molecule.

Table 3: Reduction of this compound

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Iron, EtOH/HOAc/H₂O, Reflux for 3h | 6-Bromo-8-aminoquinoline | 91% | |

| Nitroquinoline derivatives | Hydrazine monohydrate, Pd/C | Aminoquinoline derivatives | N/A | |

| Nitroquinoline derivatives | Tin(II) chloride | Aminoquinoline derivatives | N/A |

Synthesis of Photolabile Caging Group Precursors (e.g., 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore)

Photolabile protecting groups, or "caging groups," are molecules that can be cleaved by light to release a biologically active compound, allowing for precise spatiotemporal control in biological studies. The 8-nitroquinoline (B147351) framework has been explored for the development of novel caging groups.

Specifically, the 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore has been identified as a highly effective photolabile caging group for carboxylic acids. This derivative exhibits favorable photophysical properties, including a long absorption wavelength (345 nm) and a high quantum yield for uncaging (Φ = 0.003). The synthesis of these precursors involves the modification of the this compound core, often through reduction of the pyridine (B92270) ring to the 1,2-dihydro state, to create the active chromophore that can be attached to a target molecule. Theoretical studies using density functional theory (DFT) have been employed to understand the photolysis mechanism, suggesting that the reaction proceeds through an excited triplet state.

Introduction of Additional Halogen Atoms

The introduction of additional halogen atoms onto the this compound skeleton can further diversify its chemical reactivity and provide access to polyhalogenated quinoline derivatives. These derivatives serve as versatile intermediates for subsequent functionalization.

Electrophilic halogenation can be directed to specific positions on the quinoline ring. Studies have shown that the C-3 position of 6-halo-8-nitroquinolines is susceptible to halogenation. For example, treating 6-chloro- or this compound with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetic acid leads to the formation of 3,6-dihalo-8-nitroquinolines. Similarly, 6-fluoro-8-nitroquinoline (B1295531) can be halogenated at the C-3 position with the corresponding N-halosuccinimide. The resulting di- and tri-halo derivatives can then undergo further transformations, such as reduction of the nitro group followed by hydrolysis, to produce various halo-substituted 8-quinolinols.

Table 4: Halogenation of 6-Halo-8-nitroquinolines

| Starting Material | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 6-Chloro-8-nitroquinoline | N-Bromosuccinimide | Acetic Acid | 3-Bromo-6-chloro-8-nitroquinoline | |

| This compound | N-Chlorosuccinimide | Acetic Acid | 3-Chloro-6-bromo-8-nitroquinoline | |

| 6-Fluoro-8-nitroquinoline | N-Chlorosuccinimide | N/A | 3-Chloro-6-fluoro-8-nitroquinoline | |

| 6-Fluoro-8-nitroquinoline | N-Bromosuccinimide | N/A | 3-Bromo-6-fluoro-8-nitroquinoline |

Copper-Promoted Substitutions and Aromatization Processes

Copper-promoted reactions represent a cornerstone in the synthesis of functionalized quinoline derivatives, offering efficient pathways for carbon-heteroatom and carbon-carbon bond formation. These methodologies are particularly relevant for the introduction of substituents onto the quinoline scaffold, often followed by aromatization to yield the final stable aromatic system. The use of copper catalysts is advantageous due to their relatively low cost, low toxicity, and versatile reactivity in mediating a range of transformations, including Ullmann-type couplings and substitution reactions on haloquinolines. rsc.orgresearchgate.net

Research into the synthesis of 6,8-disubstituted quinolines has provided significant insights into the utility of copper-promoted reactions. A notable strategy involves the use of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) as a key intermediate. The bromine atoms at the C-6 and C-8 positions are susceptible to nucleophilic substitution, a process that can be effectively promoted by copper catalysts.

A study by Ökten and colleagues (2013) demonstrated a practical route to 6,8-disubstituted quinolines starting from 6,8-dibromo-1,2,3,4-tetrahydroquinoline. tubitak.gov.trtubitak.gov.trresearchgate.net Their work highlights the copper-assisted substitution with methoxide (B1231860) ions, which serves as a model for introducing various nucleophiles. In a key experiment, the treatment of 6,8-dibromo-1,2,3,4-tetrahydroquinoline with sodium methoxide in the presence of copper(I) iodide (CuI) in dimethylformamide (DMF) at elevated temperatures led to the formation of both mono- and di-substituted products. tubitak.gov.trresearchgate.net

The regioselectivity and the extent of substitution were found to be dependent on the reaction time. Shorter reaction times favored the formation of a mixture of the two possible monomethoxy products, 8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline (B8809590) and 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline. tubitak.gov.trresearchgate.net As the reaction time was extended, the formation of the disubstituted product, 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline, became more prevalent. tubitak.gov.trresearchgate.net This demonstrates the ability to control the degree of substitution by manipulating the reaction parameters.

The following table summarizes the product distribution over time for the copper-promoted methoxylation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline as reported by Ökten et al. (2013). tubitak.gov.tr

| Entry | Reaction Time (hours) | Product Ratio (8-bromo-6-methoxy- : 6-bromo-8-methoxy- : 6,8-dimethoxy-tetrahydroquinoline) |

| 1 | 20 | 50 : 50 : 0 |

| 2 | 48 | 15 : 50 : 35 |

| 3 | 120 | 0 : 25 : 75 |

| 4 | 192 | 0 : 8 : 14 (plus 78% aromatized 6,8-dimethoxyquinoline) |

Table 1: Time-dependent product distribution in the copper-promoted methoxylation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

A crucial subsequent step in this synthetic strategy is the aromatization of the substituted tetrahydroquinoline ring to the corresponding quinoline. This dehydrogenation can be achieved using various oxidizing agents. In the work by Ökten et al., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) was effectively used to aromatize the tetrahydroquinoline derivatives. tubitak.gov.trresearchgate.net For instance, the mixture of monomethoxylated tetrahydroquinolines was aromatized to yield a mixture of 8-bromo-6-methoxyquinoline (B1267094) and 6-bromo-8-methoxyquinoline, which were then separable by column chromatography. tubitak.gov.trresearchgate.net Similarly, the 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline was aromatized to 6,8-dimethoxyquinoline. tubitak.gov.trresearchgate.net

Interestingly, at very long reaction times in the copper-promoted methoxylation, the aromatized dimethoxyquinoline was observed directly, suggesting that the reaction conditions could also facilitate the dehydrogenation process, likely promoted by the high temperature and the presence of the copper catalyst. tubitak.gov.trresearchgate.net Furthermore, the direct treatment of 6,8-dibromoquinoline (B11842131) with sodium methoxide in the presence of CuI also efficiently produced 6,8-dimethoxyquinoline, showcasing a direct copper-promoted substitution on the aromatic quinoline core. tubitak.gov.tr

While the direct copper-promoted synthesis of this compound via this specific substitution and aromatization sequence is not explicitly detailed in this particular study, the principles established are highly applicable. A plausible synthetic route could involve the selective nitration of 6-bromo-1,2,3,4-tetrahydroquinoline at the 8-position, followed by a copper-catalyzed aromatization step. Alternatively, a copper-promoted nucleophilic substitution of a suitable leaving group at the 8-position of a 6-bromoquinoline precursor with a nitro-containing nucleophile could be envisioned, drawing parallels to the Ullmann-type reactions that are well-established for the synthesis of nitro-substituted aromatic compounds. acs.orgrsc.org The synthesis of quinolines through copper-catalyzed domino reactions, often involving C-N bond formation and subsequent aromatization, further underscores the versatility of copper in constructing the functionalized quinoline core. rsc.orgbeilstein-journals.orgchemistryviews.orgrsc.org

Elucidation of Chemical Reactivity and Transformation Mechanisms

Mechanistic Pathways in Synthesis and Derivatization

The presence of both an electron-withdrawing nitro group and a halogen atom opens up several avenues for chemical modification, each proceeding through distinct mechanistic pathways.

The nitro group at the C-8 position is a powerful electron-withdrawing group, which significantly activates the quinoline (B57606) ring system towards nucleophilic aromatic substitution (SNAr). This activation is crucial for the displacement of the bromide at the C-6 position. The SNAr mechanism proceeds via a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group at the para-like position. pressbooks.publibretexts.org In the second, faster step, the leaving group (bromide) is expelled, and the aromaticity of the quinoline ring is restored. pressbooks.pub

This pathway allows for the conversion of brominated nitroquinolines into a variety of useful derivatives, such as cyclic amines, by reaction with nucleophiles like morpholine (B109124) or piperazine. researchgate.netsemanticscholar.org The reaction is favored by strong electron-withdrawing groups that can stabilize the anionic intermediate. libretexts.orgyoutube.com

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. libretexts.org The presence of two additional deactivating groups, the bromo group at C-6 and the nitro group at C-8, further reduces the ring's nucleophilicity, making electrophilic attack difficult. masterorganicchemistry.com

Reactions like nitration, halogenation, and sulfonation typically require an acid catalyst to generate a potent electrophile that the deactivated aromatic ring can attack. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). masterorganicchemistry.combyjus.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. masterorganicchemistry.com Given the strong deactivation of the 6-bromo-8-nitroquinoline system, forcing conditions would be required for any further electrophilic substitution, and the position of attack would be governed by the combined directing effects of the existing substituents and the quinoline nitrogen.

The nitro and bromo groups on the quinoline ring can be selectively transformed through reduction reactions. The reduction of aromatic nitro compounds to primary amines is a fundamental synthetic transformation. This can be achieved using various reagents, with catalytic hydrogenation and metal-based reductions being common methods. scispace.com For instance, reagents prepared from Co2(CO)8 and H2O have been shown to selectively reduce nitro groups to the corresponding amino derivatives in the presence of other reducible functional groups like halides. scispace.com This selectivity is highly valuable, allowing for the synthesis of 6-bromo-8-aminoquinoline from this compound while leaving the C-Br bond intact. scispace.com

Conversely, reductive dehalogenation of the bromo group can also be achieved, typically under different reaction conditions, often involving catalytic hydrogenation with a specific catalyst or other reducing agents that are chemoselective for the carbon-halogen bond.

Derivatives of 8-nitroquinoline (B147351) can function as photolabile protecting groups, often referred to as "caging groups." nih.gov These molecules are designed to release a biologically active molecule upon irradiation with light. The photolysis mechanism is initiated by the absorption of a photon, which promotes the 8-nitroquinoline chromophore to an excited state. This excitation leads to an intramolecular rearrangement, often involving the nitro group, which ultimately results in the cleavage of the bond holding the "caged" molecule. wiley-vch.de This process allows for the precise spatio-temporal control over the release of bioactive compounds like carboxylic acids or neurotransmitters. nih.govresearchgate.net However, studies have shown that substituting the 8-position with a nitro group can render the molecule photochemically insensitive compared to other substituents like bromo or cyano groups. researchgate.netacs.org

Influence of Substituents on Reaction Selectivity and Kinetics

The nature and position of substituents on the quinoline ring are paramount in controlling the regioselectivity and rate of chemical reactions.

The synthesis of this compound itself is a prime example of regioselectivity in electrophilic aromatic substitution. The nitration of 6-bromoquinoline (B19933) is a key step. researchgate.net In strongly acidic conditions, the quinoline nitrogen is protonated, and the directing influence of the bromo substituent and the deactivated pyridinium ring guides the incoming electrophile (the nitronium ion, NO₂⁺). Experimental results show that the nitration of 6-bromoquinoline can yield 6-bromo-5-nitroquinoline (B1267105) and this compound, demonstrating the complex interplay of electronic and steric effects. semanticscholar.org

Similarly, in the halogenation of 8-substituted quinolines, the existing substituent directs the position of the incoming halogen. For many 8-substituted quinolines, halogenation occurs preferentially at the C5-position. rsc.org The activation or deactivation of specific positions on the quinoline ring by the substituents is a critical factor in determining the final product distribution. For instance, the nitration of quinoline 1-oxide shows that the O-protonated species is nitrated at the 5- and 8-positions, while the unprotonated molecule is nitrated at the 4-position, highlighting the sensitivity of regioselectivity to reaction conditions. elsevierpure.com

Table of Reaction Outcomes and Conditions

| Starting Material | Reagents | Reaction Type | Major Product(s) |

| 6-Bromoquinoline | H₂SO₄ / HNO₃ | Electrophilic Nitration | 6-Bromo-5-nitroquinoline / this compound |

| This compound | Morpholine | SNAr | 6-Morpholino-8-nitroquinoline |

| p-Chloronitrobenzene | Co₂(CO)₈ / H₂O | Selective Nitro Reduction | p-Chloroaniline |

| Quinoline N-oxide | TFSA / TFA / Nitrating agent | Electrophilic Nitration | 5-Nitroquinoline-1-oxide and 8-Nitroquinoline-1-oxide |

Impact of Electronic Effects on Reactivity

The chemical reactivity of the this compound molecule is profoundly influenced by the electronic properties of its constituent substituents: the bromine atom at position C6 and the nitro group at position C8. Both groups are electron-withdrawing, which significantly reduces the electron density of the quinoline ring system, thereby dictating the compound's susceptibility to various chemical transformations.

The combination of these two substituents renders the bicyclic aromatic system of this compound highly electron-deficient. This electronic characteristic is the primary determinant of its reactivity profile, favoring reactions with nucleophiles and disfavoring reactions with electrophiles. nih.govnih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| Nitro (NO₂) | C8 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating |

| Bromo (Br) | C6 | Withdrawing | Weakly Donating (+M) | Deactivating |

Activation towards Nucleophilic Aromatic Substitution

The most significant consequence of the electron-deficient nature of the this compound ring is its enhanced reactivity towards nucleophilic aromatic substitution (SNAr). pressbooks.pub In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom at C6), displacing it.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.govyoutube.com

Addition of the Nucleophile: The nucleophile adds to the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion, Br⁻).

The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for this reaction as they stabilize the anionic Meisenheimer complex through resonance and induction. pressbooks.pub This stabilization lowers the activation energy of the rate-determining first step, thereby facilitating the substitution. nih.gov Although the nitro group at C8 is meta to the C6-bromo position and cannot directly delocalize the negative charge through resonance in the same way an ortho or para substituent could, its powerful inductive effect still significantly contributes to the stabilization of the intermediate, activating the C-Br bond for nucleophilic attack. pressbooks.pub This activation allows this compound to serve as a precursor for synthesizing various derivatives, such as through Buchwald-Hartwig amination reactions. d-nb.info

Deactivation towards Electrophilic Aromatic Substitution

Conversely, the electron-poor nature of the this compound ring makes it highly unreactive towards electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. byjus.commasterorganicchemistry.com EAS reactions involve the attack of the aromatic ring (acting as a nucleophile) on a strong electrophile. masterorganicchemistry.com The rate-determining step is the formation of a positively charged carbocation intermediate (an arenium ion).

The strong deactivating effects of the nitro and bromo groups withdraw electron density from the ring, making it a much weaker nucleophile. nih.gov Furthermore, these groups would destabilize the positively charged arenium ion intermediate, significantly increasing the activation energy for the reaction and thus impeding electrophilic attack. masterorganicchemistry.com

Influence on Redox Potential

The electronic properties of the substituents also impact the molecule's redox potential. The presence of potent electron-withdrawing groups facilitates the acceptance of electrons. Research on analogous 8-nitroquinolinone derivatives has shown that the introduction of a bromine atom at the C6 position leads to a significant increase in the electrochemical potential (E°). nih.gov This shift indicates that the molecule becomes a better oxidant, which can be crucial for certain biological activation mechanisms, such as reduction by nitroreductase enzymes. nih.govird.fr

| Compound | Redox Potential (E°) vs NHE [V] |

|---|---|

| 8-nitroquinolin-2(1H)-one pharmacophore | -0.54 |

| 6-Bromo-8-nitroquinolin-2(1H)-one (Compound 9) | -0.40 |

Data sourced from a study on 8-nitroquinolinone derivatives, demonstrating the electronic impact of the C6-bromo substituent. nih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-nitroquinolin-2(1H)-one |

| 6-Bromo-8-nitroquinolin-2(1H)-one |

Medicinal Chemistry and Biological Activity of 6 Bromo 8 Nitroquinoline Derivatives

Anticancer Activities and Mechanistic Studies

Derivatives of brominated and nitrated quinolines have emerged as a significant area of research in the development of new anticancer agents. nih.gov The presence and position of bromo and nitro groups on the quinoline (B57606) ring play a crucial role in their cytotoxic and antiproliferative capabilities. nih.gov

Research has demonstrated that brominated nitroquinoline derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance, 6-bromo-5-nitroquinoline (B1267105) has shown potent antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines, with performance comparable to the reference drug 5-fluorouracil. nih.gov In the HT29 cell line, 6-bromo-5-nitroquinoline was also noted to have lower cytotoxic activity than 5-fluorouracil. nih.gov

Similarly, the di-substituted analog, 6,8-dibromo-5-nitroquinoline, displayed notable inhibitory activity against these same cell lines. nih.gov The introduction of a second bromine atom, in conjunction with the nitro group, appears to synergistically enhance its anticancer potency. nih.gov Further modifications, such as the nucleophilic substitution of the bromine at the 6-position in 6-bromo-5-nitroquinoline with piperazinyl and morpholinyl groups, have also yielded derivatives with strong antiproliferative effects across various cancer cell lines. nih.gov

| Compound | Cell Line | Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioblastoma) | 50.0 | nih.gov |

| 6,8-dibromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | 26.2 | nih.gov |

| 6,8-dibromo-5-nitroquinoline | HeLa (Human Cervical Cancer) | 24.1 | nih.gov |

The anticancer effects of 6-bromo-nitroquinoline derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on 6-bromo-5-nitroquinoline confirm its potential to trigger cancer cell death through apoptotic pathways. nih.gov The derivative 6,8-dibromo-5-nitroquinoline has also been shown to induce apoptosis, an effect confirmed by DNA laddering assays. nih.gov

Mechanistic studies on related complex derivatives provide further insight. A derivative incorporating a 6-bromo-2-chloroquinolin-3-yl moiety was found to induce apoptosis in glioblastoma cells through the production of reactive oxygen species (ROS) and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. waocp.org Other quinazoline-based derivatives containing a 6-bromo substitution have also been demonstrated to induce apoptosis, as evidenced by DNA fragmentation and caspase-3 activity assays. nih.gov This suggests that the bromo-substituted quinoline core is a viable scaffold for developing pro-apoptotic anticancer agents.

The relationship between the chemical structure of quinoline derivatives and their anticancer activity is critical for designing more potent compounds. The presence of a halogen at the 6-position of the quinoline or quinazoline (B50416) ring is often associated with improved anticancer effects. nih.gov

Studies have highlighted the synergistic impact of having both bromine and nitro group substitutions on the quinoline scaffold to enhance anticancer potency. nih.gov The position of the nitro group is also a key determinant of activity; its introduction at the C-5 position has been shown to amplify antiproliferative effects. nih.gov Furthermore, the electronic properties of substituents play a role. For isoquinolinequinone derivatives, the antiproliferative activity is influenced by the push-pull electronic effects of the nitrogen and bromine substituents attached to the redox-active fragment of the scaffold. researchgate.net Modifications at other positions can also fine-tune the biological activity. For example, converting a methoxy (B1213986) group at the C-8 position to a hydroxyl group has been observed to enhance the inhibitory potential of brominated quinolines. nih.gov

Antimicrobial and Antiparasitic Activities

Beyond their anticancer potential, quinoline derivatives are well-established as a source of antimicrobial and antiparasitic agents. The functionalization of the quinoline ring with bromo and nitro groups also influences their activity against a range of pathogens.

Derivatives of 6-bromoquinoline (B19933) have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives showed significant activity against Staphylococcus aureus and Bacillus species (Gram-positive), as well as Escherichia coli and Klebsiella pneumonia (Gram-negative), with zones of inhibition ranging from 10 to 16 mm. mediresonline.org In general, quinoline derivatives tend to be more active against Gram-positive bacteria than Gram-negative strains. scienceopen.comnih.gov This difference is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration. scienceopen.com

The nature of the substituents significantly impacts antibacterial potency. It has been observed that 8-hydroxyquinoline (B1678124) derivatives bearing electron-withdrawing groups, such as a nitro group, may exhibit lower activity compared to those with electron-donating groups. scienceopen.com However, other studies on nitro-substituted 8-hydroxyquinolines, like Nitroxoline, have shown strong antibacterial action against specific Gram-negative bacteria such as Aeromonas hydrophila. researchgate.net

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | E. coli | 1.56 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | S. typhimurium | 3.125 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | L. monocytogenes | 1.56 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | S. aureus | 25 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | P. aeruginosa | 25 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | B. cereus | 25 | nih.gov |

The 6-bromoquinoline scaffold is also a component of molecules with significant antifungal properties. Mono-bromo substituted 8-hydroxyquinolines have demonstrated activity against a range of fungi, including Aspergillus niger, Aspergillus oryzae, and Trichophyton mentagrophytes. researchgate.net The presence of a bromine atom at the 6-position, in particular, was found to be consistent with good fungitoxic activity. researchgate.net

More complex derivatives have shown potent and broad-spectrum antifungal effects. A 6,8-dibromo-4(3H)quinazolinone derivative was highly active against Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL and 0.097 µg/mL, respectively. nih.gov Additionally, various 8-quinolinamines have exhibited promising activity against several Candida species (C. albicans, C. glabrata, C. krusei), Cryptococcus neoformans, and Aspergillus fumigatus, with IC₅₀ values often in the low µg/mL range. acs.org

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Candida albicans | 0.78 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Aspergillus flavus | 0.097 | nih.gov |

Antimalarial and Antileishmanial Potentials

The quinoline nucleus is historically significant in the development of antimalarial drugs. However, research has extended to other parasitic diseases, including leishmaniasis. While broad studies on 8-quinolinamines have shown a spectrum of anti-infective activities, including antimalarial and antileishmanial action, specific data on 6-bromo-8-nitroquinoline is more niche. nih.govacs.org

Recent research has focused on derivatives of 8-nitroquinolin-2(1H)-one for their antikinetoplastid activity. In these studies, the parent 8-nitroquinolin-2(1H)-one compound was found to be inactive against Leishmania infantum (EC₅₀ > 100 μM). However, the introduction of a bromine atom at the 6-position yielded a derivative with notable antileishmanial activity. Specifically, the 3,6-dibromo-8-nitroquinolin-2(1H)-one derivative demonstrated an effective concentration (EC₅₀) of 8 μM against L. infantum. nih.govacs.org This highlights the critical role of the substitution pattern on the quinoline ring in conferring biological activity.

While the 6-bromo substitution enhances antileishmanial potential in this specific quinolinone series, broader antimalarial activity for this compound itself is not extensively documented in recent literature. The development of antimalarial quinolines often involves modifications at other positions and the addition of specific side chains to optimize efficacy and reduce toxicity. asianpubs.orgmdpi.com

| Compound | EC₅₀ against L. infantum (μM) |

|---|---|

| 8-nitroquinolin-2(1H)-one | > 100 |

| 3,6-dibromo-8-nitroquinolin-2(1H)-one | 8 |

Mechanisms of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds, including 8-nitroquinoline (B147351) derivatives, often involves the reductive activation of the nitro group by parasitic or bacterial nitroreductases (NTRs). acs.org This bioactivation is a key mechanism for their selective toxicity towards pathogens.

For derivatives of 8-nitroquinolin-2(1H)-one, studies have shown that their antiparasitic mechanism of action involves parasitic NTRs. These enzymes catalyze the reduction of the nitro group to generate cytotoxic electrophilic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives. acs.org These reactive species can subsequently form covalent adducts with crucial biological macromolecules like DNA and proteins, leading to parasite death. acs.org

Specifically, 6-bromo-8-nitroquinolin-2(1H)-one has been shown to be bioactivated by type 1 nitroreductases in both Leishmania and Trypanosoma. acs.orgacs.orgird.fr Experiments using Leishmania donovani strains that overexpress NTR1 demonstrated a significantly lower EC₅₀ value for the 6-bromo derivative compared to the wild-type strain, confirming its bioactivation by this enzyme. acs.org Other mechanisms observed for related nitroquinoline compounds include the induction of programmed cell death hallmarks, such as mitochondrial membrane depolarization, ATP depletion, and the accumulation of reactive oxygen species (ROS). nih.govmdpi.comnih.gov

Enzyme Inhibition Studies

Glyoxalase 1 (GLO1) Inhibition and Therapeutic Implications

No published studies were found that evaluate this compound or its derivatives as inhibitors of Glyoxalase 1 (GLO1). The glyoxalase system is a target for the development of anticancer and anti-infective agents, including potential antimalarials. nih.govnih.gov Inhibition of GLO1 leads to an accumulation of cytotoxic methylglyoxal, which can be selectively toxic to rapidly proliferating cells like cancer cells and malaria parasites. nih.gov While this presents a rational therapeutic strategy, the potential of this compound derivatives in this context remains unexplored.

DNA Topoisomerase I Inhibition

Direct studies on the inhibition of DNA Topoisomerase I by this compound are not available. However, research on structurally related compounds suggests that the nitro-quinoline scaffold can interact with this enzyme. For instance, 4-nitroquinoline-1-oxide, a known carcinogen, has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes, which is a hallmark of topoisomerase I poisons. researchgate.net

Furthermore, various other quinoline derivatives have been designed and synthesized as inhibitors of DNA topoisomerases. nih.govnih.gov The general mechanism of these inhibitors often involves stabilizing the complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to cytotoxic DNA breaks. bohrium.com This area of research indicates the potential for quinoline-based compounds to act as topoisomerase I inhibitors, though specific data for this compound is needed.

Pharmacological Features and Molecular Interactions

The pharmacological profile of this compound derivatives is significantly influenced by the electronic properties of the bromo and nitro substituents. The 8-nitro group is a key pharmacophoric feature for the antiparasitic activity observed in related compounds. Studies on 8-nitroquinolin-2(1H)-ones have confirmed that the absence of the nitro group at the 8-position results in a loss of antileishmanial activity. acs.org

The antiparasitic action is linked to the redox potential of the molecule, which allows it to be a substrate for parasitic nitroreductases. The reduction of the nitro group is a critical activation step. This bioactivation leads to the formation of highly reactive nitroso and hydroxylamine species, which are the ultimate effectors of cytotoxicity through their interaction with cellular macromolecules. acs.org

Furthermore, the position of the bromine atom has been shown to be crucial for modulating the potency of these derivatives. In the 8-nitroquinolin-2(1H)-one series, the introduction of a bromine atom at the C-6 position was found to be critical for conferring high antitrypanosomal activity. acs.orgird.fr This suggests that the bromine atom may influence the molecule's electronic properties, its affinity for the nitroreductase enzyme, or its ability to interact with downstream targets. The combination of the electron-withdrawing nitro group and the halogen atom creates a unique scaffold that serves as a foundation for developing potent anti-infective agents.

Molecular Docking and Binding Site Analysis

Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of bromo-substituted heterocyclic compounds within the active sites of various biological targets. While direct molecular docking studies on this compound are not extensively detailed in the provided research, valuable insights can be drawn from studies on structurally related bromo-quinazoline derivatives, which share a similar bicyclic core. These studies often target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer signaling pathways.

In silico molecular docking analyses of 6-bromo-quinazoline derivatives have been performed to predict their binding interactions within the ATP-binding site of EGFR. nih.govnih.gov These studies calculate the binding energy and identify key amino acid residues involved in the interaction. For instance, derivatives are assessed for their ability to form hydrogen bonds, hydrophobic interactions, and π-π or π-alkyl stacking with residues in the active site, such as Lys721, Thr766, Leu820, and Phe699. nih.gov The presence and position of the bromine atom on the quinazoline ring can significantly influence these interactions and, consequently, the binding affinity. researchgate.net

Table 1: Example of Molecular Docking Data for Related Bromo-Substituted Heterocyclic Compounds against EGFR

| Compound | Linker Type | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Derivative 8a | Aliphatic | Lys721, Thr766, Leu820 | -6.7 |

Note: Data is based on studies of 6-bromo-quinazoline derivatives as a proxy for quinoline compounds. nih.govnih.gov

These computational analyses are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. researchgate.netsemanticscholar.org The insights gained from the binding site analysis help in optimizing the lead compounds by modifying functional groups to enhance their interaction with the target receptor. nih.gov

Considerations for Blood-Brain Barrier Penetration

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents most compounds from entering the brain. nih.govnih.gov The penetration of molecules across the BBB is governed by several physicochemical properties, including molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov

For this compound, its potential to cross the BBB can be inferred from its molecular properties. Generally, small molecules with a molecular weight under 400-500 Da, a logP value between 1 and 3, and a PSA of less than 90 Ų are more likely to passively diffuse across the BBB.

Table 2: Physicochemical Properties of this compound

| Property | Value | Implication for BBB Penetration |

|---|---|---|

| Molecular Weight | 253.05 g/mol | Favorable (within the ideal range) |

| XLogP3 | 2.6 | Favorable (indicates moderate lipophilicity) |

| Polar Surface Area | 58.7 Ų | Favorable (within the ideal range) |

| Hydrogen Bond Donors | 0 | Favorable |

Source: PubChem Compound Database. nih.gov

Based on these computed descriptors, this compound exhibits physicochemical characteristics that are generally considered favorable for penetrating the blood-brain barrier. Its relatively low molecular weight, moderate lipophilicity, and limited polar surface area suggest it may have the potential for CNS activity. However, these are predictive values, and experimental validation through in vitro or in vivo models would be necessary to confirm its actual BBB permeability.

Potential for Bioactivation via Nitroreductases

Nitroaromatic compounds, including 8-nitroquinoline derivatives, are often investigated as prodrugs that can be selectively activated under hypoxic conditions, which are characteristic of solid tumors and certain parasitic infections. researchgate.net This activation is frequently mediated by nitroreductase (NTR) enzymes, which reduce the nitro group to cytotoxic species like hydroxylamines and amines, leading to cell death. researchgate.netbirmingham.ac.uk

The susceptibility of a nitroaromatic compound to bioactivation by nitroreductases is closely linked to its redox potential. researchgate.net A series of 8-nitroquinolin-2(1H)-one derivatives were synthesized and evaluated for their antikinetoplastid activity, which was found to be dependent on their redox potential and subsequent bioactivation. researchgate.net Structure-activity relationship studies revealed that only substrates with a redox potential above a certain threshold (e.g., -0.6 V) displayed significant biological activity against parasites like L. infantum. researchgate.net

In one study, a 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative was identified as a potent and selective antitrypanosomal agent. researchgate.net This compound exhibited high efficacy against T. brucei brucei and T. cruzi, suggesting that the 6-bromo substitution is compatible with, and potentially enhances, the bioactivation mechanism. The reduction of the nitro group by parasitic or bacterial nitroreductases is a key step in the mechanism of action for these compounds. researchgate.net

Table 3: Biological Activity of an 8-Nitroquinolin-2(1H)-one Derivative

| Compound | Target Organism | EC₅₀ Value |

|---|---|---|

| 6-bromo-8-nitroquinolin-2(1H)-one (Derivative 12) | T. b. brucei trypomastigotes | 12 nM |

Source: Adapted from research on antikinetoplastid molecules. researchgate.net

This evidence highlights the potential for this compound and its derivatives to function as bioreductive prodrugs. Their selective activation in environments expressing specific nitroreductases makes them attractive candidates for targeted therapies. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the behavior of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For quinoline (B57606) derivatives, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly paired with basis sets such as 6-311G(d,p) or 6-31+G(d,p) to achieve reliable results for geometry, electronic properties, and vibrational frequencies. nih.gov Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states and predict electronic absorption spectra. dergipark.org.tr

Geometry Optimization: The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 6-Bromo-8-nitroquinoline, calculations would seek the lowest energy conformation. The quinoline core is inherently planar, and it is expected that the optimized structure of this compound would retain this planarity, with the bromine atom and the nitro group lying in the same plane as the fused rings.

Electronic Structure Analysis: The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability.

In a theoretical study on the related compound 6-bromo-5-nitroquinoline-1-oxide, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these values. The HOMO was found to be distributed over the quinoline ring, while the LUMO was localized more on the nitro-substituted benzene (B151609) ring. A similar distribution would be expected for this compound, with the electron-withdrawing nitro group significantly influencing the LUMO. The energy gap for this class of compounds provides insight into their potential as charge-transfer materials.

Table 1: Illustrative Frontier Orbital Energies for a Related Nitroquinoline Derivative Data based on calculations for 6-bromo-5-nitroquinoline-1-oxide.

| Parameter | Energy (eV) | Description |

| EHOMO | -7.21 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.65 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.56 | Indicates chemical reactivity and kinetic stability |

Computational methods are highly effective in predicting various spectroscopic properties, which can be used to confirm experimental findings or predict the spectra of novel compounds.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The calculations predict the absorption maxima (λmax) corresponding to electronic transitions, often π→π* transitions within the aromatic quinoline system. For nitro-substituted aromatic compounds, charge transfer transitions are also common.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. dergipark.org.tr Theoretical calculations on 6-bromo-5-nitroquinoline-1-oxide have shown good correlation with experimental NMR data, suggesting that this method can reliably predict the chemical shifts for this compound. The predicted shifts would be influenced by the electron-withdrawing effects of the bromine and nitro groups and the heterocyclic nitrogen atom.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to aid in the assignment of vibrational modes. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the computational model. nih.govdergipark.org.tr

Table 2: Overview of Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Basis Set Example | Predicted Properties |

| UV-Vis | TD-DFT | B3LYP/6-311G(d,p) | Absorption Wavelengths (λmax), Oscillator Strengths |

| NMR | GIAO | B3LYP/6-311G(d,p) | ¹H and ¹³C Chemical Shifts (δ) |

| IR | DFT | B3LYP/6-31+G(d,p) | Vibrational Frequencies (cm⁻¹) |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring.

Blue Regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms.

Analysis of the MEP map for related quinoline derivatives confirms these patterns. The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further quantifies the charge at each atomic center, reinforcing the qualitative picture provided by the MEP map.

DFT calculations can be used to predict key thermodynamic properties of a molecule in the gas phase based on its vibrational frequencies and structural parameters. These properties, including standard heat capacity (C°), entropy (S°), and enthalpy (H°), are crucial for understanding the stability and behavior of a compound under different temperature conditions. For instance, a theoretical study of 6-bromo-5-nitroquinoline-1-oxide successfully calculated these parameters, providing a template for how such an analysis would be conducted for this compound. These calculations are also fundamental for studying reaction energetics, allowing for the prediction of reaction pathways, transition states, and activation energies.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions.

MD simulations are a cornerstone of modern drug discovery and are frequently applied to quinoline derivatives to understand their interactions with biological targets like enzymes or receptors. nih.govmdpi.comnih.gov A typical workflow involves:

Molecular Docking: A computational technique used to predict the preferred orientation of a ligand (e.g., this compound) when bound to a target protein. This initial step generates a static model of the protein-ligand complex.

MD Simulation: The docked complex is placed in a simulated physiological environment (a box of water molecules with ions) and its dynamic behavior is simulated for a period ranging from nanoseconds to microseconds.

During the simulation, several parameters are analyzed to assess the stability and nature of the interaction:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD profile for the ligand and protein backbone suggests a stable binding mode. nih.gov

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stabilized by ligand binding. nih.gov

Interaction Analysis: The simulation trajectory is analyzed to identify persistent interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the binding site.

Although no specific MD studies on this compound have been published, research on other quinoline derivatives shows they commonly interact with protein active sites through hydrogen bonds involving the quinoline nitrogen and π-stacking interactions via the aromatic ring system. tandfonline.com Such studies provide a clear blueprint for how the binding dynamics of this compound with a potential biological target could be investigated.

Pharmacophore Modeling and De Novo Drug Design

No research is currently available on the pharmacophore modeling or de novo drug design of this compound.

Solvent Screening and Prediction using COSMO-RS Approach

There are no published studies on the solvent screening and prediction for this compound using the COSMO-RS approach.

Analytical Methodologies for Characterization in Research

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating 6-Bromo-8-nitroquinoline from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A reversed-phase method, using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. The purity is calculated from the relative area of the peak corresponding to the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. A silica gel plate can be used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar organic solvents (e.g., hexane and ethyl acetate). The spots can be visualized under UV light due to the UV-active nature of the quinoline (B57606) ring.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the qualitative monitoring of organic reactions and the assessment of compound purity. In the context of this compound research, TLC serves as a rapid and efficient tool to track the progress of its synthesis.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica gel or alumina coated on a glass or plastic plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

For a molecule like this compound, which possesses polar (nitro group) and nonpolar (quinoline ring) characteristics, the choice of the mobile phase is critical. A typical mobile phase would be a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized for effective separation from starting materials and byproducts.

In synthetic procedures, TLC is used to determine the point of reaction completion. For instance, in the synthesis of related compounds like 6-bromoquinoline-1-oxide, TLC is explicitly used to monitor the consumption of the starting material, 6-bromoquinoline (B19933) researchgate.net. Researchers can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. Visualization is typically achieved under UV light (254 nm), where the quinoline ring absorbs light and appears as a dark spot on a fluorescent background.

Table 1: Representative TLC Analysis Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate mixtures |

| Visualization | UV lamp (254 nm) |

| Application | Monitoring reaction progress, purity assessment |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers significantly higher resolution and sensitivity compared to TLC, making it an indispensable tool for the analysis of this compound.